Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-
Description
Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-κN¹,κN¹⁰]dichloro-, (T-4)- is a tetrahedral iron(II) complex featuring a sterically demanding 1,10-phenanthroline (phen) ligand substituted at the 2,9-positions with triisopropylphenyl groups. The bulky 2,4,6-triisopropylphenyl substituents impose significant steric hindrance, which stabilizes the coordination geometry and modulates electronic properties. The dichloro ligands complete the tetrahedral coordination sphere, distinguishing this complex from octahedral iron-phenanthroline systems.
Properties
Molecular Formula |
C42H52Cl2FeN2 |
|---|---|
Molecular Weight |
711.6 g/mol |
IUPAC Name |
2,9-bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron |
InChI |
InChI=1S/C42H52N2.2ClH.Fe/c1-23(2)31-19-33(25(5)6)39(34(20-31)26(7)8)37-17-15-29-13-14-30-16-18-38(44-42(30)41(29)43-37)40-35(27(9)10)21-32(24(3)4)22-36(40)28(11)12;;;/h13-28H,1-12H3;2*1H;/q;;;+2/p-2 |
InChI Key |
CHBSTRGCDSRIHJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=C(C=C5C(C)C)C(C)C)C(C)C)C=C2)C(C)C.Cl[Fe]Cl |
Origin of Product |
United States |
Biological Activity
Iron complexes, particularly those incorporating 1,10-phenanthroline derivatives, have garnered significant attention in recent years due to their diverse biological activities. This article focuses on the compound Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4) (CAS: 2173362-96-2), exploring its synthesis, characterization, and biological activity.
Molecular Structure
The compound has the following characteristics:
- Molecular Formula : C42H52Cl2FeN2
- Molar Mass : 711.64 g/mol
- IUPAC Name : Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-κN1,κN10]dichloro-, (T-4)
Antitumor Activity
Research has demonstrated that iron complexes with 1,10-phenanthroline derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxic activity of several derivatives against prostate cancer cells (PC-3), cervical cancer cells (HeLa), and breast cancer cells (MCF-7). The results indicated that:
- The IC50 values ranged from 18 μM to 80 μM , depending on the cell line and derivative used.
- The compounds induced apoptosis in cancer cells, similar to other known antitumor agents such as PhenDC3 and PhenQE8 .
Antibacterial Activity
The compound also exhibits antibacterial properties. A study highlighted its effectiveness against Pseudomonas aeruginosa, a pathogen associated with severe infections in immunocompromised patients. Key findings include:
- The iron complex demonstrated significant antibacterial activity in vitro and enhanced immune response in an in vivo model using Galleria mellonella larvae.
- When combined with gentamicin, the complex showed improved efficacy against antibiotic-resistant strains of Pseudomonas aeruginosa by stimulating immune cell activity and reducing bacterial burden .
The biological activity of iron complexes is often linked to their ability to interact with DNA and induce oxidative stress within cells. The following mechanisms have been proposed:
- DNA Binding : The interaction with DNA can lead to structural alterations and inhibit replication.
- Reactive Oxygen Species (ROS) : These complexes can generate ROS, leading to oxidative damage in cellular components .
Case Study 1: Cytotoxicity Assessment
A comparative study assessed the cytotoxic effects of various iron complexes on tumor versus normal cell lines. Results indicated a selective toxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| PC-3 | 18 | 4.5 |
| HeLa | 30 | 3.0 |
| MCF-7 | 50 | 2.0 |
| HFF-1 | >80 | N/A |
Case Study 2: Antibacterial Efficacy
In vivo studies using Galleria mellonella showed that treatment with the iron complex significantly reduced mortality rates compared to untreated controls.
| Treatment | Survival Rate (%) |
|---|---|
| Control | 20 |
| Iron Complex Only | 70 |
| Iron Complex + Gentamicin | 90 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The 2,9-substitution pattern in the target compound contrasts with 4,7-substituted phenanthroline ligands (e.g., 4,7-dichloro-1,10-phenanthroline). For example, 4,7-dichloro-1,10-phenanthroline iron(II) complexes exhibit oxidation potentials ~200 mV lower than unsubstituted phenanthroline complexes due to decreased electron density at the metal center . In contrast, the 2,9-triisopropylphenyl groups in the target compound are electron-donating and sterically obstructive, likely raising redox potentials and enhancing stability against ligand dissociation.
Steric vs. Electronic Stabilization
Iron(II) complexes of 2,9-bis(o-methoxyphenyl)-1,10-phenanthroline () demonstrate how bulky 2,9-substituents stabilize unusual oxidation states (Fe⁰, Fe⁺). The methoxyphenyl groups provide moderate steric shielding and electron donation, enabling isolation of Fe⁰ species. Comparatively, the triisopropylphenyl groups in the target compound offer greater steric bulk, which may further stabilize low oxidation states or hinder ligand displacement in catalytic cycles .
Comparison with Halogen-Substituted Phenanthrolines
Regioselective halogenation (e.g., 2,9-dichloro-phenanthroline) enables cross-coupling reactions to introduce diverse substituents (). However, halogenated ligands typically reduce electron density at iron, limiting their utility in reductive catalysis. The triisopropylphenyl groups in the target compound avoid this limitation, combining high solubility (via alkyl chains) with strong electron-donating capacity.
Data Table: Key Iron-Phenanthroline Complexes
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing sterically hindered iron(II) phenanthroline complexes, and how can reaction conditions be optimized?
- Methodology : Two primary routes are documented:
- Nucleophilic substitution : Start with 4,7-dichloro-1,10-phenanthroline (prepared via de novo synthesis from 1,2-diaminobenzene and diethyl ethoxymethylene malonate) . Bulky aryl/alkyl groups are introduced via nucleophilic displacement of chlorine atoms.
- Cross-coupling : For 2,9-substitution, use Suzuki-Miyaura coupling with 2,9-dichloro-1,10-phenanthroline and aryl boronic acids (e.g., 2,4,6-triisopropylphenyl boronic acid). Optimize with Pd catalysts (e.g., Pd₂dba₃), ligands (e.g., PPh₃), and glyme-H₂O solvent systems .
- Key Considerations : Steric hindrance from 2,4,6-triisopropylphenyl groups necessitates prolonged reaction times (24–48 hrs) and elevated temperatures (80–100°C). Monitor purity via column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization (toluene) .
Q. Which characterization techniques are critical for confirming the structural integrity of substituted phenanthroline ligands and their iron complexes?
- Techniques :
- ¹H/¹³C NMR : Identify substituent-induced shifts in aromatic protons (e.g., 8.3–8.4 ppm for phenanthroline backbone) and methoxy/isopropyl groups .
- HRMS : Confirm molecular ion peaks (e.g., m/z 453.1811 [M+H]⁺ for methoxy-substituted analogs) .
- X-ray crystallography : Resolve coordination geometry (e.g., tetrahedral T-4 configuration) and ligand packing effects. Reference lattice parameters (e.g., monoclinic P21/n, a = 9.5484 Å, β = 97.316°) from analogous copper complexes .
Advanced Research Questions
Q. How do electron-donating/withdrawing substituents on phenanthroline ligands influence the redox potential of iron(II) centers, and how can contradictions in literature data be resolved?
- Methodology :
- Cyclic voltammetry : Compare E₁/₂ values in non-aqueous solvents (e.g., CH₃CN) with Ag/Ag⁺ reference. Bulky substituents (e.g., triisopropylphenyl) may stabilize Fe(II) via steric protection, raising redox potentials .
- Data Reconciliation : Address discrepancies by standardizing measurement conditions (e.g., electrolyte concentration, scan rate) and verifying ligand purity via NMR .
Q. What computational strategies can model steric and electronic effects of bulky ligands on iron complex reactivity?
- Approach :
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to assess ligand distortion angles and frontier molecular orbitals (HOMO-LUMO gaps).
- Molecular Dynamics (MD) : Simulate solvent-ligand interactions to predict solubility/aggregation behavior.
- AI Integration : Use COMSOL Multiphysics for parametric optimization of synthetic conditions (e.g., temperature, catalyst loading) .
Q. How can catalytic activity of this iron complex be evaluated in oxidation/reduction reactions, and what experimental controls are essential?
- Protocol :
- Substrate Scope Testing : Screen with model substrates (e.g., styrene epoxidation, aryl halide reduction). Monitor conversion via GC-MS.
- Control Experiments : Exclude radical pathways using TEMPO; assess metal leaching via ICP-MS after catalysis.
Q. What advanced spectroscopic methods can probe ligand-field splitting and spin states in tetrahedral iron(II) complexes?
- Techniques :
- Mössbauer spectroscopy : Quantify quadrupole splitting (ΔEQ) and isomer shifts to distinguish high-spin (ΔEQ > 2 mm/s) vs. low-spin states.
- EPR : Detect paramagnetic intermediates under cryogenic conditions (e.g., 77 K).
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported crystallographic data for analogous metal-phenanthroline complexes?
- Strategy :
- Cross-validate unit cell parameters (e.g., a, b, c, β) with CIF files from databases (e.g., CCDC).
- Consider solvent inclusion effects (e.g., toluene vs. CH₂Cl₂) on crystal packing .
Methodological Frameworks
Q. What theoretical frameworks guide the design of sterically hindered ligands for selective metal coordination?
- Guiding Principles :
- Ligand Cone Angle Analysis : Calculate using Tolman’s method to predict steric bulk.
- Hammett Parameters : Correlate substituent electronic effects with redox/catalytic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
